molecular formula C11H10ClN3O3 B1171772 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride CAS No. 170966-09-3

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride

Cat. No.: B1171772
CAS No.: 170966-09-3
M. Wt: 267.67 g/mol
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride is a chemical compound that features a pyrrole ring fused with a benzohydrazide moiety

Biochemical Analysis

Biochemical Properties

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with thiol-containing biomolecules. This interaction is facilitated by the maleimide group present in the compound, which reacts readily with thiol groups to form stable thioether bonds. This property makes this compound an essential reagent in the conjugation of proteins, peptides, and other biomolecules. Additionally, the compound has been shown to interact with various enzymes and proteins, influencing their activity and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with thiol groups on proteins and enzymes, leading to changes in their structure and function. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific context. Additionally, the compound can influence gene expression by binding to transcription factors and other DNA-binding proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. The compound is generally stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular stress and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, it can affect the levels of various metabolites, thereby altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its sites of action. The subcellular localization of the compound is crucial for its activity, as it allows for precise modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction can be carried out under microwave irradiation at a temperature of 100°C, using an equimolar reagent mixture . The product is then reacted with p-toluenesulfonic acid to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced benzohydrazide compounds. Substitution reactions can result in a variety of substituted products depending on the nucleophiles or electrophiles involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzohydrazide hydrochloride is unique due to its specific combination of a pyrrole ring and a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3.ClH/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;/h1-6,12,15-16H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWHACYWUTWHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657465
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170966-09-3
Record name 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Maleimidobenzoic acid hydrazide hydrochloride
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